molecular formula C8H7ClF3NO2 B8592813 3-Pyridinemethanol, 5-chloro-6-(2,2,2-trifluoroethoxy)-

3-Pyridinemethanol, 5-chloro-6-(2,2,2-trifluoroethoxy)-

Cat. No. B8592813
M. Wt: 241.59 g/mol
InChI Key: IQJKMTYNYLCJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinemethanol, 5-chloro-6-(2,2,2-trifluoroethoxy)- is a useful research compound. Its molecular formula is C8H7ClF3NO2 and its molecular weight is 241.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinemethanol, 5-chloro-6-(2,2,2-trifluoroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinemethanol, 5-chloro-6-(2,2,2-trifluoroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H7ClF3NO2

Molecular Weight

241.59 g/mol

IUPAC Name

[5-chloro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C8H7ClF3NO2/c9-6-1-5(3-14)2-13-7(6)15-4-8(10,11)12/h1-2,14H,3-4H2

InChI Key

IQJKMTYNYLCJHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCC(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 5-chloro-6-(2,2,2-trifluoroethoxyl)nicotinate (7.51 g, 26.5 mmol) in Et2O (200 mL) was added LiBH4 (0.865 g, 39.7 mmol), followed by drop wise addition of methanol (1.611 ml, 39.7 mmol). The reaction was refluxed at 40° C. for one hour. The reaction mixture was then cooled to 0° C., and quenched with HCl (1M) until pH=2 for aqueous layer. The phases were separated and the aqueous layer was extracted with DCM (3×200 mL). The organic was then dried (Na2SO4) and concentrated under reduced pressure to give final crude product (6.31 g). LCMS m/z 242.1 (M+H)+, Rt 0.77 min.
Name
ethyl 5-chloro-6-(2,2,2-trifluoroethoxyl)nicotinate
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
0.865 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.611 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound is prepared in 78% yield (210 mg, a white solid) from methyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate (300 mg, 1.1 mmol, Step-1) and diisobutylalminium hydride (1.0 M in hexane, 2.4 mL, 2.4 mmol) by the similar manner in Step-3 of Amine-4.
Name
methyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Amine-4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

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